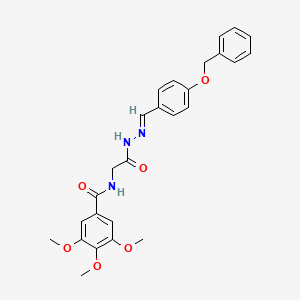acetyl}hydrazinylidene)-N-(4-methylphenyl)butanamide](/img/structure/B11556883.png)
(3E)-3-(2-{[(2-hydroxyethyl)amino](oxo)acetyl}hydrazinylidene)-N-(4-methylphenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (3E)-3-({[(2-HYDROXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(4-METHYLPHENYL)BUTANAMIDE is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. Its structure includes functional groups such as a hydroxyethyl group, a carbamoyl group, and a formamido group, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-({[(2-HYDROXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(4-METHYLPHENYL)BUTANAMIDE involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the hydroxyethyl group: This can be achieved through the reaction of an appropriate alcohol with an alkylating agent under basic conditions.
Introduction of the carbamoyl group: This step involves the reaction of an amine with a carbamoyl chloride in the presence of a base.
Addition of the formamido group: This can be done by reacting the intermediate with formamide under acidic or basic conditions.
Final assembly: The final step involves coupling the intermediate with 4-methylphenylbutanamide under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbamoyl group can be reduced to form an amine.
Substitution: The formamido group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted amides or other derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for a variety of chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its multiple functional groups. It can also serve as a probe for investigating biochemical pathways.
Medicine
In medicine, this compound has potential applications as a drug candidate due to its unique structure. It can be used to develop new therapeutic agents targeting specific diseases.
Industry
In industrial applications, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of (3E)-3-({[(2-HYDROXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(4-METHYLPHENYL)BUTANAMIDE involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with proteins, while the carbamoyl and formamido groups can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Heparinoid compounds: Compounds with structures similar to heparin, used in anticoagulant applications.
Ringer’s lactate solution: A mixture used for fluid and electrolyte replacement.
Uniqueness
The uniqueness of (3E)-3-({[(2-HYDROXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(4-METHYLPHENYL)BUTANAMIDE lies in its combination of functional groups, which allows for a wide range of chemical reactions and biological interactions. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C15H20N4O4 |
|---|---|
Peso molecular |
320.34 g/mol |
Nombre IUPAC |
N-(2-hydroxyethyl)-N'-[(E)-[4-(4-methylanilino)-4-oxobutan-2-ylidene]amino]oxamide |
InChI |
InChI=1S/C15H20N4O4/c1-10-3-5-12(6-4-10)17-13(21)9-11(2)18-19-15(23)14(22)16-7-8-20/h3-6,20H,7-9H2,1-2H3,(H,16,22)(H,17,21)(H,19,23)/b18-11+ |
Clave InChI |
WDJXUYLMOCSMTG-WOJGMQOQSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)NC(=O)C/C(=N/NC(=O)C(=O)NCCO)/C |
SMILES canónico |
CC1=CC=C(C=C1)NC(=O)CC(=NNC(=O)C(=O)NCCO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11556800.png)
![2-(2,6-dimethylphenoxy)-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide](/img/structure/B11556802.png)

![4-[(E)-[(3-Chloro-2-methylphenyl)imino]methyl]-2-nitrophenyl 2,4-dichlorobenzoate](/img/structure/B11556811.png)
![4-bromo-2-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11556816.png)
![N'-[(E)-[2,4-Bis(benzyloxy)phenyl]methylidene]-4-hydroxybenzohydrazide](/img/structure/B11556828.png)
![O-[3-(naphthalen-1-ylcarbamoyl)phenyl] propylcarbamothioate](/img/structure/B11556838.png)
![4-{(E)-[2-(3-hydroxy-2-naphthoyl)hydrazono]methyl}phenyl 1-naphthoate](/img/structure/B11556844.png)
![2-[(2-methylbenzyl)sulfanyl]-N'-{(E)-[4-(thietan-3-yloxy)phenyl]methylidene}acetohydrazide](/img/structure/B11556859.png)
![2-[Methyl(phenyl)amino]-N'-[(1E,2E)-3-phenylprop-2-EN-1-ylidene]acetohydrazide](/img/structure/B11556861.png)
![2-bromo-4-chloro-6-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11556862.png)
![N'-[(1Z,2E)-1,3-diphenylprop-2-en-1-ylidene]-4-nitrobenzohydrazide](/img/structure/B11556865.png)
![4-Chloro-2-[(E)-[(5-ethyl-2-hydroxyphenyl)imino]methyl]-6-nitrophenol](/img/structure/B11556867.png)
![2,4-dibromo-6-[(E)-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11556880.png)
